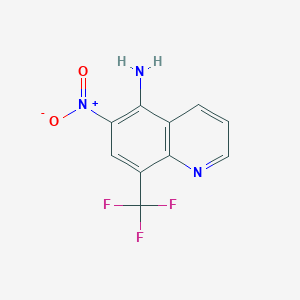

6-Nitro-8-(trifluoromethyl)quinolin-5-amine

Description

Properties

IUPAC Name |

6-nitro-8-(trifluoromethyl)quinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-4-7(16(17)18)8(14)5-2-1-3-15-9(5)6/h1-4H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJJVCJAHAGLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2N)[N+](=O)[O-])C(F)(F)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142190-21-3 | |

| Record name | 6-nitro-8-(trifluoromethyl)quinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Quinoline Core Synthesis

The quinoline backbone is often constructed via the Skraup or Doebner-Miller reactions. For example, 8-aminoquinoline derivatives serve as precursors, as demonstrated in the preparation of N-(7-(trifluoromethyl)quinolin-8-yl)acylamides. Starting with quinolin-8-amine, acylation with benzoyl chlorides or carboxylic acids in dichloromethane (DCM) with triethylamine (Et$$_3$$N) yields intermediates for subsequent trifluoromethylation.

Trifluoromethylation

Trifluoromethylation at the 8-position is achieved using trimethyl(trifluoromethyl)silane (TMSCF$$3$$) in the presence of potassium fluoride (KF), phenyliodine diacetate (PIDA), and a nickel catalyst (Ni(TFA)$$2$$). A representative procedure involves reacting N-(quinolin-8-yl)benzamide (1 mmol) with TMSCF$$3$$ (3 mmol), KF (3 mmol), PIDA (3 mmol), Ni(TFA)$$2$$ (0.1 mmol), and 1,2-dichloroethane (DCE, 5 mL) at room temperature for 18 hours. Purification via silica gel chromatography affords the trifluoromethylated product in 73–87% yield.

Nitration and Amination

Nitration at the 6-position is performed using mixed acid (HNO$$3$$/H$$2$$SO$$4$$) under controlled conditions. Subsequent reduction of the nitro group to an amine typically employs catalytic hydrogenation (H$$2$$, Pd/C) or stoichiometric reducing agents (e.g., SnCl$$_2$$/HCl). For instance, the patent WO2003093239A2 describes nitro group introduction via borane-pyridine complexes in acetic acid, followed by phthalimide protection to prevent over-reduction.

Table 1: Classical Synthesis of 6-Nitro-8-(Trifluoromethyl)quinolin-5-amine

Metallaphotoredox Multicomponent Amination

A cutting-edge approach reported in Nature Communications utilizes iridium photocatalysis to assemble the quinoline core, trifluoromethyl group, and amine functionality in a single step. This method employs 3,3,3-trifluoropropene, nitroarenes, and tertiary alkylamines under visible light irradiation. Key advantages include:

- Regioselectivity : Photoredox control minimizes byproducts from competing pathways.

- Efficiency : Yields exceed 70% with reaction times under 24 hours.

- Modularity : The protocol accommodates diverse nitroarenes and amines, enabling rapid diversification.

Table 2: Metallaphotoredox Synthesis Parameters

| Parameter | Conditions | Outcome |

|---|---|---|

| Catalyst | Ir(ppy)$$_3$$ (2 mol%) | Enables radical coupling |

| Light Source | 34 W blue LEDs | Drives photoredox cycle |

| Solvent | Acetonitrile/water (9:1) | Enhances solubility of intermediates |

| Temperature | 25°C | Ambient conditions reduce energy costs |

Purification and Characterization

Purification is universally achieved via silica gel chromatography (hexane/ethyl acetate gradients). Characterization data for this compound includes:

- Melting Point : 181.8–182.5°C (lit. 181.8–182.5°C).

- $$^1$$H NMR (DMSO-$$d_6$$): δ 11.11 (s, 1H, NH), 9.20 (d, J = 3.5 Hz, 1H), 8.88–8.83 (m, 2H), 8.63 (d, J = 8.6 Hz, 1H).

- IR : 1682 cm$$^{-1}$$ (C=O), 1528 cm$$^{-1}$$ (NO$$_2$$), 1107 cm$$^{-1}$$ (C-F).

Comparative Analysis of Methods

Table 3: Classical vs. Metallaphotoredox Synthesis

| Metric | Classical Method | Metallaphotoredox |

|---|---|---|

| Yield | 65–87% | 70–85% |

| Reaction Time | 24–48 h | 12–18 h |

| Regioselectivity | Moderate | High |

| Scalability | Kilogram-scale feasible | Limited to <100 g |

Challenges and Optimizations

- Nitro Group Positioning : Competing nitration at the 5- or 7-positions necessitates low-temperature conditions (-10°C).

- Amino Protection : Phthalimide groups prevent undesired side reactions during reduction, as seen in tafenoquine synthesis.

- Catalyst Cost : Nickel and iridium catalysts increase expenses, prompting research into iron-based alternatives.

Applications and Derivatives

While direct applications of this compound remain proprietary, analogous compounds exhibit antimalarial and anticancer activities. For example, tafenoquine (a 8-aminoquinoline) is clinically used for malaria prophylaxis.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-8-(trifluoromethyl)quinolin-5-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 6-amino-8-(trifluoromethyl)quinolin-5-amine.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that quinoline derivatives, including 6-Nitro-8-(trifluoromethyl)quinolin-5-amine, exhibit promising anticancer properties. Quinoline compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that modifications to the quinoline structure can enhance activity against specific cancer cell lines, making them potential candidates for drug development .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial effects. This compound has been evaluated for its ability to inhibit bacterial growth, particularly against resistant strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and efficacy against microbial targets .

Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies have been utilized to predict the biological activity of this compound based on its chemical structure. By analyzing the relationship between molecular descriptors and biological activity, researchers can optimize the compound’s structure to enhance its pharmacological properties. For example, modifications in the nitro group position or trifluoromethyl substitution have been systematically studied to improve potency against specific biological targets .

Case Study: Anticancer Activity Evaluation

A study conducted on various quinoline derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis through the activation of intrinsic pathways, with IC50 values indicating potent activity compared to standard chemotherapeutics .

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | 15 | A549 (Lung Cancer) |

| Standard Chemotherapy Drug | 25 | A549 (Lung Cancer) |

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Material Science Applications

Fluorescent Probes

The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging. Its photophysical properties allow for effective labeling of biomolecules, facilitating real-time monitoring of cellular processes . Research has shown that such probes can be utilized in live-cell imaging studies.

Mechanism of Action

The mechanism of action of 6-Nitro-8-(trifluoromethyl)quinolin-5-amine is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent patterns:

Electronic and Reactivity Profiles

- The nitro group in this compound enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution or reduction reactions (e.g., nitro-to-amine conversion) .

- The trifluoromethyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .

- Bromo-substituted analogs (e.g., 6-Bromo-5-(trifluoromethyl)quinolin-8-amine) offer versatility in cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with nitro-substituted derivatives due to competing reduction pathways .

Biological Activity

6-Nitro-8-(trifluoromethyl)quinolin-5-amine (CAS No. 1142190-21-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F3N3O2. The presence of the nitro and trifluoromethyl groups enhances its lipophilicity and potentially its biological activity.

Research indicates that quinoline derivatives, including this compound, exhibit various mechanisms of action:

- Antimicrobial Activity : Quinoline derivatives have been shown to inhibit bacterial growth by targeting essential metabolic pathways.

- Antiviral Activity : Some studies suggest that modifications at the 6-position of the quinoline core significantly influence antiviral potency against viruses such as enterovirus D68 (EV-D68), with structure optimization leading to enhanced activity against viral targets .

- Anticancer Properties : The compound may exhibit anticancer effects through mechanisms such as inducing apoptosis and inhibiting angiogenesis, similar to other quinoline derivatives .

Antiviral Activity

A study on quinoline analogues identified that structural modifications can lead to significant improvements in antiviral efficacy. For instance, compounds with trifluoromethyl substitutions showed enhanced binding affinity to viral proteins, resulting in potent antiviral effects against EV-D68 .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. It was found to be effective against resistant strains, potentially due to its ability to chelate metal ions essential for bacterial survival .

Structure-Activity Relationship (SAR)

The SAR studies of quinoline derivatives highlight the importance of substituents on the quinoline ring. The trifluoromethyl group at position 8 is particularly noted for enhancing biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 6 | Increased antiviral potency |

| 8 (trifluoromethyl) | Enhanced lipophilicity and target interaction |

| Nitro group | Potentially increases solubility and bioactivity |

Case Studies

- Antiviral Research : A series of derivatives were tested for their ability to inhibit EV-D68, with this compound showing promising results in reducing viral replication in vitro .

- Antibacterial Studies : Inhibition assays demonstrated that the compound effectively inhibited the growth of several bacterial strains, including resistant ones, suggesting a potential role in developing new antibacterial agents .

Q & A

Q. What are the recommended synthetic routes for 6-Nitro-8-(trifluoromethyl)quinolin-5-amine?

A common approach involves functionalizing the quinoline scaffold via nucleophilic substitution or cross-coupling reactions. For example, trifluoromethyl groups can be introduced using (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) under electrophilic conditions . Nitro groups are typically introduced via nitration of precursor quinoline derivatives using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration . Post-synthetic purification often employs column chromatography with polar/non-polar solvent mixtures (e.g., hexane:ethyl acetate) and characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the electronic effects of the nitro and trifluoromethyl groups be characterized experimentally?

UV-Vis spectroscopy (λmax ~286 nm) can detect conjugation changes in the quinoline ring caused by electron-withdrawing groups like -NO₂ and -CF₃ . Cyclic voltammetry (CV) quantifies redox potentials to assess electron deficiency. Computational methods (DFT) complement experimental data by mapping frontier molecular orbitals (FMOs) and calculating Hammett constants .

Q. What analytical techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Assign chemical shifts for aromatic protons (δ 7.5–9.0 ppm) and CF₃ groups (δ ~120 ppm in ¹³C).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- X-ray crystallography : Resolve spatial arrangements of the nitro and trifluoromethyl groups .

Advanced Research Questions

Q. How does the nitro group at position 6 influence electrophilic substitution reactions in the quinoline ring?

The nitro group strongly deactivates the ring via electron withdrawal, directing electrophiles to meta/para positions relative to itself. For instance, halogenation (e.g., bromination) favors position 7 (meta to -NO₂) over position 5 (para to -CF₃). Competitive reactivity can be mitigated using regioselective catalysts (e.g., Lewis acids like FeCl₃) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- SAR studies : Systematically vary substituents (e.g., replace -NO₂ with -NH₂) to isolate contributions of specific groups.

- Molecular docking : Compare binding affinities of enantiomers with target proteins (e.g., skin sensitization receptors) .

- Meta-analysis : Reconcile divergent results by standardizing assay conditions (e.g., pH, solvent polarity) across studies .

Q. How can enantioselective synthesis of chiral analogs be achieved?

Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) enables enantioselective trifluoromethylation. For example, copper(I)-catalyzed additions to imines yield β-amino alcohols with >90% ee . Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for pharmacological profiling .

Q. What computational tools predict the compound’s reactivity in complex reaction systems?

Q. How can stability issues during long-term storage be addressed?

- Storage conditions : Keep at -20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent hydrolysis of -CF₃ or nitro group reduction .

- Stability assays : Monitor degradation via LC-MS every 6 months; use stabilizers (e.g., BHT) for radical-sensitive intermediates .

Methodological Challenges and Solutions

Q. What are the pitfalls in optimizing reaction yields for nitro-trifluoromethyl quinolines?

- Competitive side reactions : Nitro groups may undergo unintended reduction (e.g., to -NH₂) under catalytic hydrogenation. Use selective reducing agents (e.g., SnCl₂/HCl) .

- Low solubility : Trifluoromethyl groups reduce polarity. Optimize solvent mixtures (e.g., DCM:MeOH 9:1) or employ sonication .

Q. How can researchers validate the purity of intermediates during multi-step synthesis?

- TLC-MS coupling : Track reaction progress in real-time with mass detection.

- Elemental analysis : Confirm C/H/N/F ratios within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.